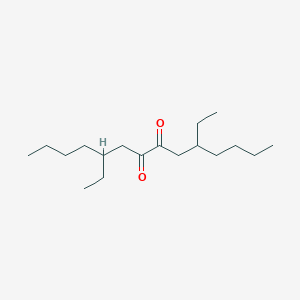

5,10-Diethyltetradecane-7,8-dione

Vue d'ensemble

Description

5,10-Diethyltetradecane-7,8-dione is a chemical compound used in the preparation of organic photoelectric conversion elements, solar cells, and optical sensor arrays . It is also used in the preparation of oligomers, which are studied for small band gap polymers for solar cells .

Molecular Structure Analysis

The molecular formula of 5,10-Diethyltetradecane-7,8-dione is C18H34O2 . It has a molecular weight of 282.46 . The compound has a complex structure with 13 rotatable bonds . The topological polar surface area is 34.1Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10-Diethyltetradecane-7,8-dione include a molecular weight of 282.46 and a molecular formula of C18H34O2 . It has a complex structure with 13 rotatable bonds . The topological polar surface area is 34.1Ų .Applications De Recherche Scientifique

Corrosion Inhibition

Research has identified certain compounds, including variants similar to 5,10-Diethyltetradecane-7,8-dione, as effective corrosion inhibitors. For instance, spirocyclopropane derivatives have been studied for their ability to protect mild steel in acidic environments. These substances exhibit physical and chemical adsorption properties, following the Langmuir isotherm model, with quantum mechanical calculations suggesting that π-electrons in aromatic rings and lone-pair electrons in certain groups contribute to enhanced adsorption onto metal surfaces, leading to effective corrosion inhibition (Chafiq et al., 2020).

Synthesis of Heterocyclic Compounds

In the realm of organic chemistry, derivatives of 5,10-Diethyltetradecane-7,8-dione have been employed in the synthesis of various heterocyclic compounds. For instance, the synthesis of 4H-Benzo[g]chromene-5,10-dione derivatives was achieved through a multi-component reaction, highlighting the compound's utility in creating biologically active molecules (Yao et al., 2009).

Electrochemical Sensing and Selective Recognition

Research on 1,10-Phenanthroline and its derivatives, which are structurally similar to 5,10-Diethyltetradecane-7,8-dione, has led to developments in electrochemical sensing. These compounds have shown potential in selectively recognizing specific ions and in hydrogen peroxide sensing, owing to their unique electrochemical properties (Gayathri & Kumar, 2014).

Antitumor Activities

Compounds structurally related to 5,10-Diethyltetradecane-7,8-dione have been synthesized and evaluated for their antitumor properties. Some of these compounds demonstrated significant activity against certain cancer cells, indicating the potential of these derivatives in developing new antitumor agents (Fadda et al., 2012).

DNA Binding and Antitumor Ligands

Derivatives of anthra[2,3-b]thiophene-5,10-dione, akin to 5,10-Diethyltetradecane-7,8-dione, have been explored for their DNA binding abilities. Altering side chains in these compounds can increase their affinity to DNA duplexes, showing promise for the development of new antitumor compounds or chemical probes for DNA sequences (Andreeva et al., 2020).

Synthesis of Cyclic Compounds

Research into the synthesis of cyclic compounds like 1,4,7,10-tetraazacyclododecane has utilized precursors and intermediates that bear resemblance to 5,10-Diethyltetradecane-7,8-dione. These studies provide insights into the stereochemistry of intermediates and the development of efficient synthesis methods for complex cyclic molecules (Argese et al., 2006).

Propriétés

IUPAC Name |

5,10-diethyltetradecane-7,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-5-9-11-15(7-3)13-17(19)18(20)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDJPZFIENJJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(=O)C(=O)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10-Diethyltetradecane-7,8-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)

![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)